4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%
Overview
Description
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, also known as 4-M3TNB, is a highly reactive organic compound with a wide range of potential uses in scientific research. This compound is composed of one carbon, four hydrogen, two sulfur, three nitrogen, and three fluorine atoms. It is a yellow, oily liquid that is insoluble in water and has a molecular weight of 212.22 g/mol. 4-M3TNB is a nitrobenzene derivative, meaning that it has a nitro group (NO2) bonded to a benzene ring. Nitrobenzenes are highly explosive compounds and are used in a variety of applications, including explosives, dyes, and pharmaceuticals.
Scientific Research Applications
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% has a wide range of potential applications in scientific research. It can be used as an intermediate in the synthesis of other compounds, such as 4-methylthiophenylboronic acid and 4-methylthiophenylmethylsulfonyl chloride. It can also be used as an oxidizing agent in the synthesis of organic compounds. 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is also used in the synthesis of drugs, such as the anti-cancer drug lapatinib.
Mechanism of Action
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is a highly reactive compound and can easily react with other compounds to form new products. The nitro group of 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols. These reactions can produce a variety of products, depending on the reactants and conditions used.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% are not well understood. However, it is known that 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly toxic and can cause severe skin and eye irritation. In addition, it can cause severe respiratory irritation and can be harmful if inhaled. It is also known to be a mutagen and carcinogen, meaning that it can cause genetic mutations and increase the risk of cancer.
Advantages and Limitations for Lab Experiments
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high reactivity, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and easy to obtain. However, 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly toxic and must be handled with extreme caution. It is also highly flammable and explosive, so it must be stored and used in a well-ventilated area.
Future Directions
There are several potential future directions for research involving 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%. One area of research is the development of safer methods for synthesizing and handling this compound. Another area of research is the development of new applications for 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%, such as in the synthesis of pharmaceuticals and other organic compounds. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.
properties
IUPAC Name |
1-methylsulfanyl-4-nitro-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAXBXQLSZSMLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489781 | |
Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthio-5-nitrobenzotrifluoride | |
CAS RN |
60789-49-3 | |
Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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